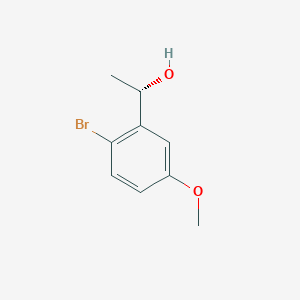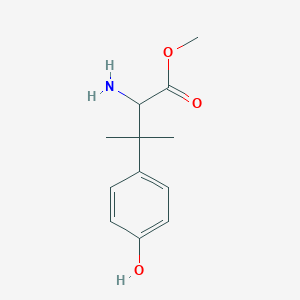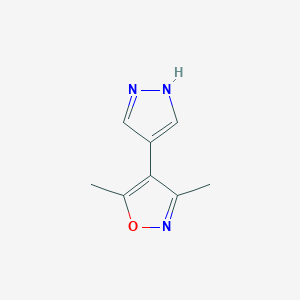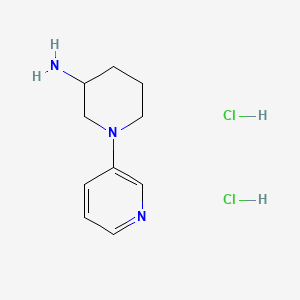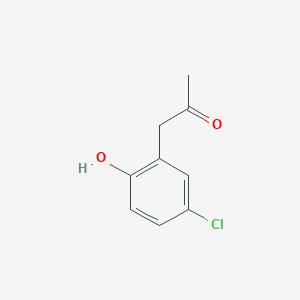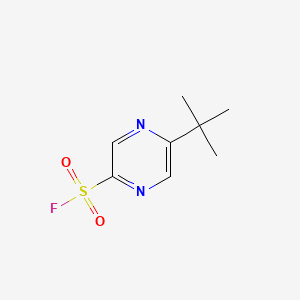
5-Tert-butylpyrazine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with a tert-butyl group and a sulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and potential as a synthetic intermediate.
Méthodes De Préparation
The preparation of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves several synthetic routes. One common method includes the reaction of 5-tert-butylpyrazine with sulfonyl fluoride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Tert-butylpyrazine-2-sulfonyl fluoride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, by forming stable covalent adducts .
Comparaison Avec Des Composés Similaires
5-Tert-butylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with a smaller molecular structure.
Benzenesulfonyl fluoride: A compound with an aromatic ring, offering different reactivity and applications.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.
The uniqueness of this compound lies in its combination of a pyrazine ring and a tert-butyl group, which imparts specific steric and electronic properties, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C8H11FN2O2S |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-tert-butylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H11FN2O2S/c1-8(2,3)6-4-11-7(5-10-6)14(9,12)13/h4-5H,1-3H3 |
Clé InChI |
MQBJXCSKUXOEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(C=N1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


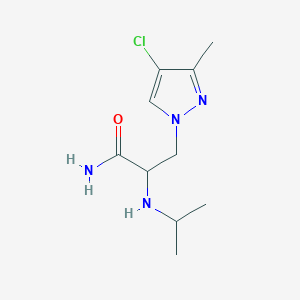
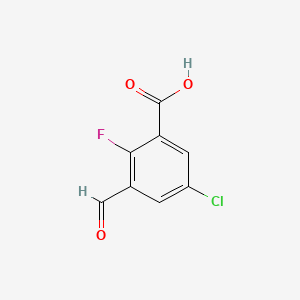
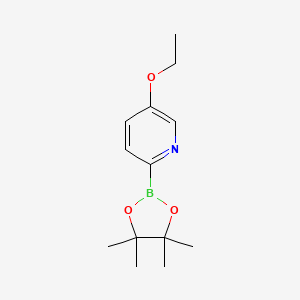

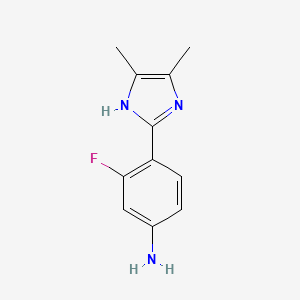
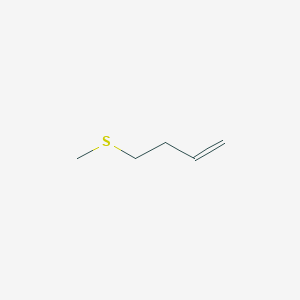
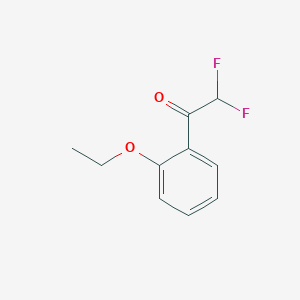
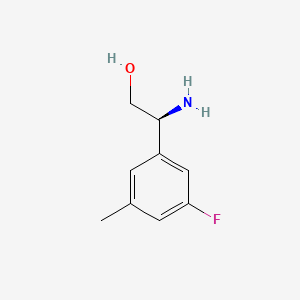
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
